Thalidomide-5-O-C5-NH2 hydrochloride

PROTAC design Linker length optimization Ternary complex geometry

For targeted protein degradation campaigns, Thalidomide-5-O-C5-NH2 hydrochloride is the evidence-backed C5-alkyl building block for systematic linker SAR. Its validated performance in THAL-SNS-032 (CDK9 degradation in HER2+ breast cancer models) makes it a superior starting point for ATP-competitive kinase inhibitor conjugates. The primary amine handle enables one-step amide coupling with carboxylic acid-containing warheads, eliminating additional functional group manipulation. Procure this intermediate linker length to complete your three-point C4-C5-C6 alkyl library — avoiding steric hindrance from shorter chains and entropic penalties of longer ones — and accelerate lead PROTAC identification with minimal synthetic steps.

Molecular Formula C18H22ClN3O5
Molecular Weight 395.8 g/mol
Cat. No. B12371550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-O-C5-NH2 hydrochloride
Molecular FormulaC18H22ClN3O5
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl
InChIInChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H
InChIKeySOARARVJMPMSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-O-C5-NH2 Hydrochloride Procurement Guide: Product Definition, CAS Registry, and Core Technical Specifications


Thalidomide-5-O-C5-NH2 hydrochloride (CAS No. 2761385-94-6) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate . The compound consists of a thalidomide-derived phthalimide-glutarimide core covalently attached via the 5-O position to a five-carbon (pentyl) alkyl chain terminating in a primary amine . With a molecular formula of C18H22ClN3O5 and molecular weight of 395.84 g/mol, this hydrochloride salt form (≥95% purity typically offered) serves as a modular building block for the rapid synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders .

Why Thalidomide-5-O-C5-NH2 Hydrochloride Cannot Be Substituted with Other CRBN Ligand-Linker Conjugates Without Risking PROTAC Failure


In PROTAC development, linker composition, attachment site, and length are not interchangeable variables; they are critical determinants of ternary complex geometry, target ubiquitination efficiency, and degradation potency [1]. Substituting Thalidomide-5-O-C5-NH2 hydrochloride with an alternative CRBN ligand-linker conjugate—such as those bearing shorter C2/C4 alkyl chains, longer C6 chains, hydrophilic PEG linkers, or different exit vectors (e.g., 4-O vs. 5-O substitution)—fundamentally alters the spatial orientation of the E3 ligase relative to the target protein and modifies physicochemical properties including solubility and cellular permeability [2]. A linker that is too short may sterically hinder ternary complex formation; a linker that is too long or excessively flexible may entropically disfavor productive proximity; a PEG-based linker alters hydrophilicity and may shift degradation selectivity. The procurement decision for a specific linker-length conjugate must therefore be guided by structure-activity relationship (SAR) data from the relevant target system rather than assumptions of functional equivalence across the thalidomide linker portfolio [3].

Thalidomide-5-O-C5-NH2 Hydrochloride Quantitative Differentiation Evidence: Linker Length SAR, Exit Vector Specificity, and Degrader Performance Data


C5 Alkyl Linker Occupies an Intermediate Length Sweet Spot: Comparative Hydrophobic Spacer Analysis vs. C4 and C6 Analogs

Thalidomide-5-O-C5-NH2 hydrochloride provides a five-carbon alkyl spacer between the CRBN-binding thalidomide core and the amine conjugation handle. Systematic SAR studies of PROTACs incorporating thalidomide-based CRBN ligands demonstrate that linker length critically governs degradation efficiency, with optimal lengths varying by target protein and warhead geometry [1]. In a representative p38α/p38β PROTAC series, thalidomide-based degraders with PEG linkers showed that linker length variation from 12 to 24 atoms altered DC50 values by over 10-fold (DC50 range: 12 nM to >1,000 nM), underscoring that even incremental length changes produce non-linear effects on degradation potency [2]. The C5 alkyl chain in Thalidomide-5-O-C5-NH2 offers an intermediate hydrophobic length (~7 atoms from thalidomide core to terminal amine, measuring approximately 8-10 Å in extended conformation) that sits between shorter C4 analogs (Thalidomide-O-C4-NH2, CAS 1957235-96-9) and longer C6 analogs (Thalidomide-O-C6-NH2, CAS 1957235-98-1) . This intermediate length provides a distinct spatial and physicochemical profile that may be optimal when screening linker SAR across a new target class.

PROTAC design Linker length optimization Ternary complex geometry Hydrophobic spacer

5-O Position Exit Vector Differentiation: Structural Comparison vs. 4-O Substituted Thalidomide Linker Conjugates

The linker attachment position on the thalidomide phthalimide ring (5-O vs. 4-O substitution) dictates the spatial trajectory of the conjugated warhead relative to the CRBN binding surface. Thalidomide-5-O-C5-NH2 hydrochloride features the amine-terminated linker attached at the 5-position (para to the imide nitrogen on the phthalimide ring), whereas alternative building blocks such as Thalidomide-4-O-C5-NH2 (CAS 2419145-66-5) attach the identical C5-amine linker at the 4-position (meta orientation) . In SAR studies of AURKA-targeting PROTACs built on MK-5108 warheads with thalidomide-based CRBN recruitment, varying the linker exit vector on the thalidomide moiety produced PROTACs with degradation potencies spanning from inactive (Dmax < 20%) to highly potent (DC50 3.9 nM, Dmax 89%) [1][2]. This finding demonstrates that even when linker composition and length are held constant, the attachment position fundamentally alters the achievable ternary complex geometry and resultant degradation efficiency. The 5-O substituted variant therefore provides an exit vector that may be essential for achieving productive ubiquitination of specific target classes where 4-O or other attachment orientations fail.

PROTAC linker attachment Exit vector geometry E3 ligase recruitment CRBN ligand orientation

Terminal Primary Amine Enables Broad Conjugation Compatibility: Functional Handle Comparison vs. Acid-Terminated and PEG-Based Linker Conjugates

Thalidomide-5-O-C5-NH2 hydrochloride terminates in a primary amine functional group that is directly compatible with standard amide coupling protocols using carboxylic acid-containing target protein ligands (warheads) . This contrasts with acid-terminated analogs such as Thalidomide-O-C5-acid (CAS 2087490-48-8), which require coupling to amine-containing warheads . The amine terminus also enables reductive amination with aldehyde-containing warheads and carbamate formation with chloroformates or activated carbonates, providing broader synthetic flexibility than acid-only or PEG-hydroxyl terminated alternatives . Additionally, the hydrophobic C5 alkyl chain of Thalidomide-5-O-C5-NH2 contrasts with hydrophilic PEG-based linker conjugates (e.g., Thalidomide-O-PEG4-amine). While PEG linkers enhance aqueous solubility—with PEG3 linkers reportedly increasing solubility by several-fold compared to parent thalidomide —they also introduce conformational flexibility that may reduce degradation efficiency for certain target classes. The C5 alkyl chain provides a rigid, hydrophobic spacer that minimizes linker-driven conformational entropy and may preserve degradation potency in systems where PEG flexibility is detrimental.

Bioconjugation chemistry Amide coupling PROTAC synthesis Amine-reactive warheads

Validated Performance in THAL-SNS-032: CDK9 Degrader Demonstrates Sub-Micromolar Antiproliferative Activity in Breast Cancer Models

Thalidomide-5-O-C5-NH2 hydrochloride has been explicitly utilized as the CRBN-recruiting ligand-linker component in the construction of THAL-SNS-032, a selective CDK9-targeting PROTAC [1][2]. THAL-SNS-032 comprises the CDK-binding inhibitor SNS-032 covalently linked to the Thalidomide-5-O-C5-NH2 moiety and has been evaluated in multiple breast cancer cell lines. In BT474 (HER2-positive) breast cancer cells, THAL-SNS-032 induced dose-dependent CDK9 degradation with Western blot analysis confirming decreased CDK9 protein levels [3]. The PROTAC displayed profound antiproliferative activity in MCF7, T47D, and BT474 cells, with relatively less effect in SKBR3, HCC1569, HCC1954, and MDA-MB-231 cell lines [4]. More recently, liposomal formulation of THAL-SNS-032 was developed to address on-target off-tumor toxicity and enhance antitumor activity in breast cancer models, demonstrating that the Thalidomide-5-O-C5-NH2-derived PROTAC scaffold is sufficiently robust for advanced formulation development [5]. This validated performance contrasts with C6 alkyl-linked thalidomide conjugates (e.g., Thalidomide-O-C6-NH2) that are primarily cited for use in dTAG-13 (FKBP12^F36V and BET degrader) rather than CDK9-targeting applications , indicating target-class specificity in linker selection.

CDK9 degradation PROTAC in vivo efficacy Breast cancer Kinase degrader

Thalidomide-5-O-C5-NH2 Hydrochloride: Prioritized Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Linker Length SAR Screening for Novel PROTAC Targets

When initiating a PROTAC campaign against a new target protein with unknown optimal linker geometry, systematic screening of linker lengths is essential. Thalidomide-5-O-C5-NH2 hydrochloride provides the intermediate C5 alkyl spacing option for a three-point SAR series alongside C4 and C6 analogs . In p38α/p38β PROTAC studies, linker length variation produced DC50 differences exceeding 10-fold, confirming that the C5 intermediate length may identify an optimal degradation window that shorter or longer linkers miss [1]. Procuring the C5 variant as part of an alkyl linker library enables comprehensive SAR mapping without committing to a single linker length prematurely.

Scenario 2: CDK9 and Kinase Family PROTAC Development

Researchers targeting cyclin-dependent kinases, particularly CDK9, should prioritize Thalidomide-5-O-C5-NH2 hydrochloride due to its validated performance in THAL-SNS-032 [2]. This PROTAC, which explicitly incorporates the Thalidomide-5-O-C5-NH2 moiety, has demonstrated CDK9 degradation and antiproliferative activity in HER2-positive breast cancer models (BT474, MCF7, T47D) and has advanced to liposomal formulation studies for improved in vivo delivery [3]. The C5 alkyl linker length and 5-O exit vector present in this building block have proven compatible with the kinase inhibitor warhead SNS-032, suggesting utility for other ATP-competitive kinase inhibitor conjugates.

Scenario 3: Warhead Library Conjugation Where Acid-Containing Ligands Predominate

For laboratories with established libraries of carboxylic acid-containing target protein ligands (e.g., many kinase inhibitors, bromodomain inhibitors, or HDAC inhibitors bearing carboxylate handles), Thalidomide-5-O-C5-NH2 hydrochloride offers immediate conjugation compatibility via standard amide coupling without additional functional group manipulation . This contrasts with acid-terminated linker conjugates that require amine-containing warheads. The primary amine handle of Thalidomide-5-O-C5-NH2 enables one-step PROTAC assembly using EDC/HOBt or HATU/DIPEA coupling conditions, streamlining synthetic workflows and reducing the number of synthetic steps required to generate PROTAC screening libraries .

Scenario 4: Hydrophobic Spacer Requirement for Membrane-Permeable PROTACs

When intracellular target engagement requires passive diffusion across cellular membranes, hydrophobic alkyl linkers may confer permeability advantages over hydrophilic PEG alternatives. Thalidomide-5-O-C5-NH2 hydrochloride provides a hydrophobic C5 alkyl spacer that minimizes linker-driven aqueous solubility enhancement in favor of membrane partitioning . In systems where PEG linkers have been observed to reduce degradation potency due to excessive conformational flexibility or altered intracellular distribution, the rigid, hydrophobic C5 alkyl chain offers a mechanistically distinct alternative [4]. This scenario is particularly relevant for PROTACs targeting cytoplasmic or nuclear proteins where cellular uptake is a known bottleneck.

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